molecular formula C15H16N2O4 B8275772 Ethyl 1,6-dihydro-6-oxo-2-(2-ethoxyphenyl)pyrimidine-5-carboxylate

Ethyl 1,6-dihydro-6-oxo-2-(2-ethoxyphenyl)pyrimidine-5-carboxylate

Cat. No. B8275772
M. Wt: 288.30 g/mol
InChI Key: NTOYIGNATVNWOU-UHFFFAOYSA-N
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Patent
US04031093

Procedure details

To a cooled solution of sodium (8.2 g., 0.356 g-atom) in 300 ml. ethanol was added all at once 2-ethoxybenzamidine hydrochloride (35.7 g., 0.178 mole). A solution of diethyl ethoxymethylenemalonate (38.4 g., 0.178 mole) in 80 ml. of ethanol was added to the suspension and the mixture was heated under reflux for 21/4 hours. The cooled solution was added to about 2800 ml. of ice-water and the mixture was acidified to pH 5 with glacial acetic acid. The precipitated title product was dried to give 47 g. of an off-white solid, m.p. 147°-150°.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35.7 g
Type
reactant
Reaction Step Two
Quantity
38.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].C(O)C.Cl.[CH2:6]([O:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([NH2:13])=[NH:12])[CH3:7].C([O:20][CH:21]=[C:22]([C:28](OCC)=O)[C:23]([O:25][CH2:26][CH3:27])=[O:24])C>C(O)(=O)C>[O:20]=[C:21]1[NH:13][C:11]([C:10]2[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=2[O:8][CH2:6][CH3:7])=[N:12][CH:28]=[C:22]1[C:23]([O:25][CH2:26][CH3:27])=[O:24] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
35.7 g
Type
reactant
Smiles
Cl.C(C)OC1=C(C(=N)N)C=CC=C1
Step Three
Name
Quantity
38.4 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 21/4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The cooled solution was added to about 2800 ml
CUSTOM
Type
CUSTOM
Details
The precipitated title product
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
to give 47 g

Outcomes

Product
Name
Type
Smiles
O=C1C(=CN=C(N1)C1=C(C=CC=C1)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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